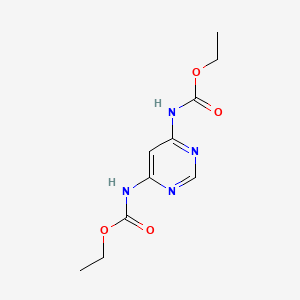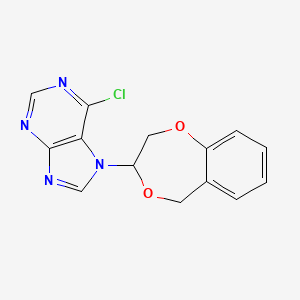
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chloro group at the 6th position and a benzodioxepin moiety at the 7th position of the purine ring. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.
准备方法
The synthesis of 6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine typically involves the Mitsunobu reaction. This reaction is carried out between 2,3-dihydro-1,4-benzodioxepin-3-methanol and 6-chloropurine under microwave-assisted conditions. The reaction proceeds through a formal 1,4-sulfur migration via two consecutive oxyranium and episulfonium rings, resulting in the desired product .
化学反应分析
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products: The products formed from these reactions vary based on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups at the 6th position.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine involves its interaction with specific molecular targets and pathways. For instance, it has been observed to induce apoptosis in cancer cells by interfering with cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce cell death makes it a promising candidate for further research .
相似化合物的比较
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine can be compared with other purine derivatives, such as:
6-Chloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine: Similar structure but with a different substitution pattern.
2,6-Dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine: Contains additional chloro groups and a benzoxathiin moiety.
6-Bromo-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine: Similar structure with a bromo group instead of a chloro group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzodioxepin moiety, which may contribute to its distinct biological activities.
属性
CAS 编号 |
918304-41-3 |
|---|---|
分子式 |
C14H11ClN4O2 |
分子量 |
302.71 g/mol |
IUPAC 名称 |
6-chloro-7-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purine |
InChI |
InChI=1S/C14H11ClN4O2/c15-13-12-14(17-7-16-13)18-8-19(12)11-6-20-10-4-2-1-3-9(10)5-21-11/h1-4,7-8,11H,5-6H2 |
InChI 键 |
HKPGTIQMDVMDLV-UHFFFAOYSA-N |
规范 SMILES |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3C(=NC=N4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


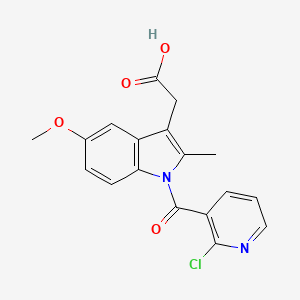


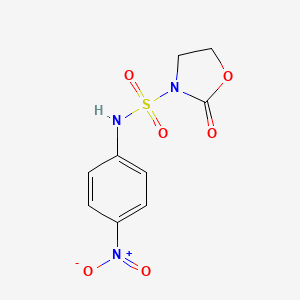

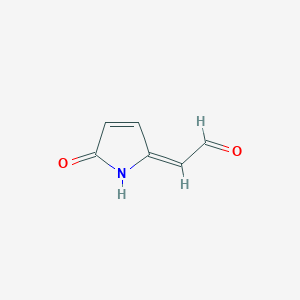
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
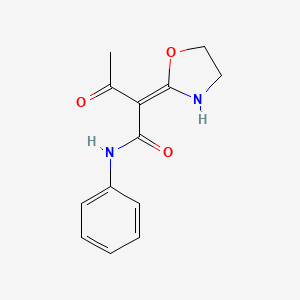


![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)


